molecular formula C15H14Cl2N4S B4847500 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B4847500
M. Wt: 353.3 g/mol
InChI Key: UAPSOLZWKAEDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as DPTT, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that its thione group may play a role in its biological activity. The thione group has been shown to interact with metal ions, which may be involved in the inhibition of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. This compound has also been shown to inhibit certain enzymes involved in the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in laboratory experiments is its high purity and stability. However, one limitation is that it may not be suitable for certain types of experiments due to its potential interactions with metal ions.

Future Directions

Future research directions for 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound for these applications.
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer and neurodegenerative diseases. Future research directions include further investigation of its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown potential as a useful tool in scientific research. It has been studied for its effects on cancer cells, as well as its potential as an anti-inflammatory agent. This compound has also been investigated for its ability to inhibit certain enzymes involved in the progression of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4S/c16-12-3-4-13(17)14(6-12)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPSOLZWKAEDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CN=CC=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 3
1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
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1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
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1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 6
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1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

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